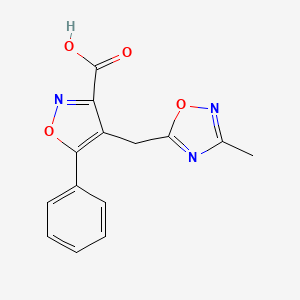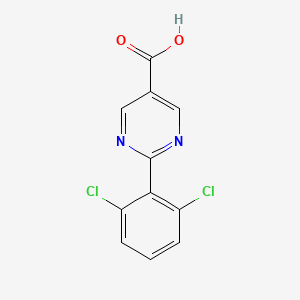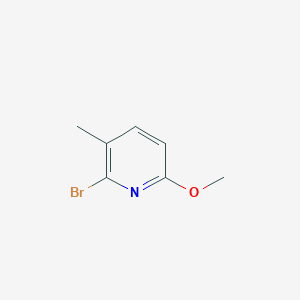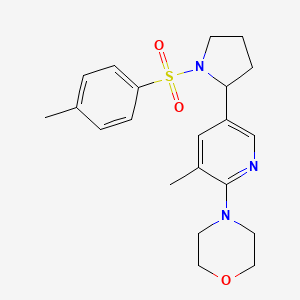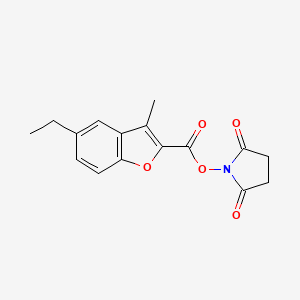
5-Phenyloxazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyloxazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H8N2O·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyloxazol-2-amine hydrochloride typically involves the reaction of 2-hydroxyacetophenone with cyanamide in the presence of ethanol under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt. The detailed steps are as follows :
Step 1: Dissolve 2-hydroxyacetophenone (1.0 g, 7.4 mmol) in ethanol (20 mL).
Step 2: Add cyanamide (400 mg, 9.4 mmol) to the solution and heat under reflux overnight under a nitrogen atmosphere.
Step 3: Pour the reaction mixture into aqueous 6N HCl (40 mL) and wash with ethyl acetate.
Step 4: Make the aqueous layer alkaline with aqueous NaOH and extract three times with ethyl acetate.
Step 5: Dry the combined organic phase over Na2SO4 and concentrate in vacuo to obtain 5-Phenyloxazol-2-amine.
Step 6: Treat the product with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Phenyloxazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds.
科学的研究の応用
5-Phenyloxazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Phenyloxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
5-Phenyloxazole: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Amino-5-phenyloxazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-(4-Fluorophenyl)-N-phenyloxazol-2-amine: Contains a fluorine atom, which can enhance its biological activity.
Uniqueness
5-Phenyloxazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
5-phenyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-9-11-6-8(12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
InChIキー |
GGFFBXYUKPDMPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)
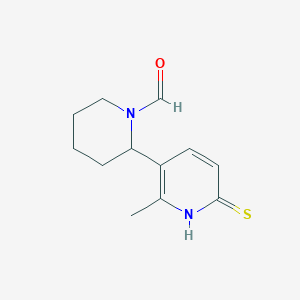


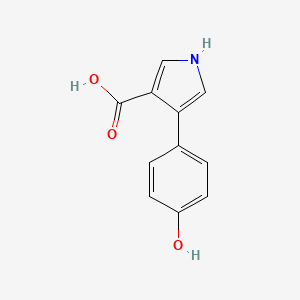
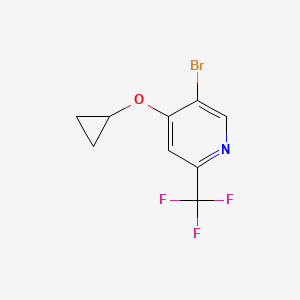
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
